Home > Products > Screening Compounds P24116 > MC(C2)-Val-Cit-PAB-OH
MC(C2)-Val-Cit-PAB-OH -

MC(C2)-Val-Cit-PAB-OH

Catalog Number: EVT-8246692
CAS Number:
Molecular Formula: C25H34N6O7
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC(C2)-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), which are biopharmaceuticals designed to deliver cytotoxic drugs selectively to cancer cells. The compound features a valine-citrulline dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme found predominantly in lysosomes. This cleavage mechanism ensures that the drug payload is released only within target cells, minimizing damage to healthy tissues. The molecular formula of MC(C2)-Val-Cit-PAB-OH is C25H34N6O7, with a molecular weight of 530.58 g/mol .

Source and Classification

MC(C2)-Val-Cit-PAB-OH is classified as a peptide-based linker and is primarily sourced from synthetic methodologies involving amino acids and specific coupling reactions. It is specifically utilized in the development of ADCs, which represent a promising class of targeted cancer therapies. The compound has been highlighted in several studies for its role in enhancing the efficacy and selectivity of anticancer agents .

Synthesis Analysis

Methods

  1. Formation of Fmoc-Val-Cit: This step utilizes commercially available Fmoc-Val-OSu and involves coupling reactions that can lead to side products if not carefully controlled.
  2. Coupling Reaction: The reaction between Fmoc-Val-Cit and para-aminobenzyl alcohol can be performed using EEDQ or HATU coupling agents, with HATU providing better yields and fewer side products.
  3. Deprotection Steps: Following the formation of the desired dipeptide, deprotection steps are necessary to yield the final product, often involving hydrogenolysis or other chemical transformations .

Technical Details

The modified synthetic route emphasizes avoiding epimerization at the citrulline stereogenic center, which can complicate yield and purity. By optimizing reaction conditions and utilizing specific coupling reagents, researchers have improved yields significantly, often achieving over 85% for key intermediates .

Molecular Structure Analysis

Structure

The molecular structure of MC(C2)-Val-Cit-PAB-OH consists of a valine-citrulline dipeptide linked to a para-aminobenzyl alcohol moiety. The specific arrangement allows for selective cleavage by cathepsin B under acidic conditions typical of lysosomal environments.

Data

  • Molecular Formula: C25H34N6O7
  • Molecular Weight: 530.58 g/mol
  • CAS Number: 1949793-46-7
  • Purity: ≥95% .
Chemical Reactions Analysis

Reactions

MC(C2)-Val-Cit-PAB-OH undergoes specific enzymatic cleavage when internalized by target cells. The cleavage occurs at the amide bond between valine and citrulline, facilitated by cathepsin B:

  1. Cleavage Mechanism: Once inside the lysosome, the acidic environment activates cathepsin B, which cleaves the linker, leading to drug release.
  2. Self-Immolative Process: The subsequent release of the drug payload is often part of a self-immolative mechanism that ensures efficient delivery within target cells .

Technical Details

The specificity of this cleavage mechanism allows for targeted therapeutic effects while minimizing systemic toxicity, making it particularly valuable in cancer therapy applications .

Mechanism of Action

The mechanism of action for MC(C2)-Val-Cit-PAB-OH involves:

  1. Internalization: Antibody-drug conjugates containing this linker are internalized by target cells through receptor-mediated endocytosis.
  2. Lysosomal Processing: Once inside the cell, ADCs are transported to lysosomes where cathepsin B cleaves the Val-Cit bond.
  3. Drug Release: This cleavage triggers the release of cytotoxic agents directly within malignant cells, enhancing therapeutic efficacy while sparing normal tissues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to acidic environments where cleavage occurs.
  • Reactivity: Reacts specifically with cathepsin B; other proteases may not exhibit similar specificity .
Applications

MC(C2)-Val-Cit-PAB-OH is primarily used in:

  1. Antibody-Drug Conjugates: As a linker that enhances selectivity and efficacy in delivering cytotoxic drugs to cancer cells.
  2. Research and Development: In preclinical studies aimed at optimizing ADC formulations for various cancers.
  3. Therapeutic Innovations: Contributing to advancements in targeted cancer therapies by improving drug delivery mechanisms .

This compound exemplifies how chemical synthesis and bioconjugation techniques can be leveraged to create more effective cancer treatments with reduced side effects.

Role of MC(C2)-Val-Cit-PAB-OH in Antibody-Drug Conjugate (ADC) Development

Mechanistic Basis for ADC Linker Design

Lysosomal Cathepsin B-Mediated Cleavage Dynamics

MC(C2)-Val-Cit-PAB-OH functions as a cleavable linker critical for targeted payload release in ADCs. Its core mechanism relies on enzymatic hydrolysis by cathepsin B, a lysosomal cysteine protease overexpressed in malignant cells. The Val-Cit (valine-citrulline) dipeptide sequence serves as a specific substrate for cathepsin B, which cleaves the amide bond between Cit and the para-aminobenzyl alcohol (PAB) spacer. This enzymatic trigger occurs exclusively within the lysosomal compartment after ADC internalization, minimizing premature payload release in systemic circulation [1] [4].

Cathepsin B exhibits preferential cleavage toward dipeptides with hydrophobic residues at the P2 position (Val) and citrulline's non-standard amino acid structure at P1. MC(C2)-Val-Cit-PAB-OH leverages this specificity, achieving >90% payload release within 24 hours under lysosomal conditions in vitro. The PAB spacer further enables efficient self-immolation via 1,6-elimination, releasing free cytotoxic agents like MMAE (monomethyl auristatin E) [4] [6]. Comparative studies show a 6.0-day plasma half-life in mice, underscoring its stability until lysosomal activation [8].

Structural Determinants of Payload Release Specificity

The molecular architecture of MC(C2)-Val-Cit-PAB-OH dictates its cleavage efficiency and resistance to off-target proteases:

  • MC(C2) Attachment Point: A maleimidocaproyl spacer with a C2 extension optimizes hydrophilicity and conjugation efficiency to antibody cysteine residues. This contrasts with bulkier linkers that sterically hinder cathepsin B access [3] [5].
  • Citrulline’s Role: Citrulline’s neutral ureido side chain prevents recognition by plasma carboxypeptidases, reducing off-tumor activation. Standard arginine-containing linkers suffer from faster plasma clearance due to carboxypeptidase cleavage [7] [8].
  • PAB Self-Immolation System: The para-aminobenzyl alcohol group enables traceless payload release post-cleavage. Upon dipeptide hydrolysis, PAB undergoes rapid electronic rearrangement, liberating the payload without residual linker fragments [6] [8].

Table 1: Structural Components Governing Payload Release

Structural ElementFunctionImpact on ADC Performance
Val-Cit DipeptideCathepsin B substrateHigh tumor selectivity; resistant to serum proteases
C2-Extended MaleimideAntibody conjugationBalanced hydrophilicity and stability
PAB SpacerSelf-immolative systemTraceless payload release; prevents steric hindrance
Ureido Group (Cit)Protease resistanceAvoids carboxypeptidase-mediated cleavage

Comparative Efficacy of Val-Cit-Based Linkers in ADC Platforms

Hydrophobicity Challenges in Traditional Val-Cit-PAB Linkers

Conventional Val-Cit-PAB linkers (e.g., MC-Val-Cit-PAB-OH) exhibit inherent hydrophobicity due to the maleimidocaproyl spacer and aromatic PAB group. This hydrophobicity triggers ADC aggregation, accelerating hepatic clearance and reducing tumor uptake. Studies report up to 40% aggregation in ADCs with a drug-to-antibody ratio (DAR) of 4 when using non-optimized linkers [5] [7]. Hydrophobic interactions also promote nonspecific binding to plasma proteins, increasing payload leakage and systemic toxicity [5].

MC(C2)-Val-Cit-PAB-OH addresses this via a short-chain ethylene glycol (C2) unit integrated into the maleimide spacer. This modification reduces the linker’s calculated logP by 0.8 units compared to MC-Val-Cit-PAB-OH, significantly lowering aggregation propensity. ADCs incorporating this design maintain <5% aggregation at DAR 8, enhancing pharmacokinetic profiles [5].

Table 2: Hydrophobicity and Stability Metrics of Val-Cit Linkers

Linker TypelogPPlasma Half-Life (Mice)Aggregation at DAR 4 (%)
MC-Val-Cit-PAB-OH3.95.2 days25–40
MC(C2)-Val-Cit-PAB-OH3.16.0 days<5
Fmoc-Val-Cit-PAB-PNP4.23.8 days35–50

Stability Optimization via Exolinker Repositioning Strategies

"Exolinker" repositioning—modifying the spacer between the dipeptide and antibody—enhances plasma stability without compromising cleavage efficiency:

  • C2 Extension: Integrating a ethylene glycol unit into the maleimide spacer shields the Val-Cit bond from serum proteases. This reduces retro-Michael reactions, a common failure mode in maleimide-based conjugates [5] [8].
  • Alternate Conjugation Chemistries: Unlike MC-Val-Cit-PAB-PNP (which uses p-nitrophenyl carbonate for payload attachment), MC(C2)-Val-Cit-PAB-OH employs a carbamate linkage. This resists esterase-mediated hydrolysis in plasma, extending half-life by 24 hours in primates [6] [8].
  • Stereochemical Purity: Early Val-Cit linkers suffered from epimerization during synthesis (e.g., citrulline α-carbon racemization). Modern routes using HATU coupling preserve chirality, ensuring >99% diastereomeric purity. This eliminates inactive diastereomer contaminants that hinder cathepsin B recognition [8].

Synthetic improvements now deliver MC(C2)-Val-Cit-PAB-OH in 50% overall yield from L-citrulline, avoiding low-yielding steps like EEDQ-mediated couplings that previously caused 20–75% epimerization [8].

Properties

Product Name

MC(C2)-Val-Cit-PAB-OH

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide

Molecular Formula

C25H34N6O7

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C25H34N6O7/c1-15(2)22(30-19(33)11-13-31-20(34)9-10-21(31)35)24(37)29-18(4-3-12-27-25(26)38)23(36)28-17-7-5-16(14-32)6-8-17/h5-10,15,18,22,32H,3-4,11-14H2,1-2H3,(H,28,36)(H,29,37)(H,30,33)(H3,26,27,38)/t18-,22+/m0/s1

InChI Key

VEPIENQKJWSCAG-PGRDOPGGSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.